molecular formula C16H10O2 B1220589 1,8-Pyrenediol CAS No. 78078-85-0

1,8-Pyrenediol

Cat. No.: B1220589
CAS No.: 78078-85-0
M. Wt: 234.25 g/mol
InChI Key: KLWGBGFNUZJVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Pyrenediol (C₁₆H₁₀O₂) is a dihydroxylated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). It is synthesized via photoreduction and photoaddition reactions of 1,8-pyrenedione, a product of pyrene oxidation using potassium dichromate (K₂Cr₂O₇) in sulfuric acid (H₂SO₄) . This compound is notable for its role in metabolic and environmental studies, particularly as a biomarker of PAH exposure in biological systems . Its isomers, such as 1,6-pyrenediol, are often co-produced during synthesis, necessitating chromatographic separation for isolation .

Properties

CAS No.

78078-85-0

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

IUPAC Name

pyrene-1,8-diol

InChI

InChI=1S/C16H10O2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8,17-18H

InChI Key

KLWGBGFNUZJVQM-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C(C=C2)O)C=CC4=C(C=CC1=C43)O

Canonical SMILES

C1=CC2=C3C(=C(C=C2)O)C=CC4=C(C=CC1=C43)O

Other CAS No.

78078-85-0

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Pyrenediol Isomers and Analogues
Compound Molecular Formula Molecular Weight Synthesis Method Key Applications References
This compound C₁₆H₁₀O₂ 234.25 Photoreduction of 1,8-pyrenedione Metabolic biomarker, PAH studies
1,6-Pyrenediol C₁₆H₁₀O₂ 234.25 Photoreduction of 1,6-pyrenedione Environmental monitoring
4,5-Pyrenediol C₁₆H₁₀O₂ 234.25 Microbial degradation of pyrene PAH degradation studies
1,8-Naphthalenediol C₁₀H₈O₂ 160.17 Chemical synthesis from naphthalene Dyes, sensors, biomedical agents
Table 2: Chromatographic Separation Efficiency
Compound Stationary Phase Eluent Separation Efficiency Reference
This compound Silica gel Glacial acetic acid High
1,6-Pyrenediol Activated alumina Benzene Moderate

Research Findings and Challenges

  • Isomer Identification : Distinguishing this compound from 1,6-pyrenediol requires advanced techniques like NMR, which is often unavailable in environmental studies, leading to reliance on LC-MS and indirect methods .
  • Environmental Persistence : this compound conjugates persist in tissues, suggesting bioaccumulation risks, whereas 4,5-pyrenediol is more transient in sediments .
  • Synthetic Limitations : Co-production of isomers during pyrenedione reduction complicates large-scale isolation, necessitating optimized protocols .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Pyrenediol
Reactant of Route 2
1,8-Pyrenediol

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